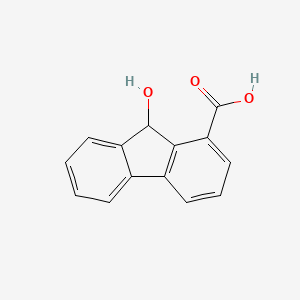

9-hydroxy-9H-fluorene-1-carboxylic Acid

Description

Fundamental Significance of Fluorene (B118485) Scaffolds in Modern Chemistry

The fluorene scaffold is a privileged structure in several areas of chemistry due to its unique combination of physical and chemical properties. researchgate.net As a polyaromatic framework, it possesses a rigid and planar structure that exhibits characteristic violet fluorescence, from which its name is derived. researchgate.net This inherent luminescence has made fluorene and its derivatives highly attractive for the development of blue-emissive materials used in optoelectronic devices, such as organic light-emitting diodes (OLEDs). researchgate.net

Beyond its photophysical properties, the fluorene molecule offers multiple reactive sites, notably at the C2, C7, and C9 positions, allowing for straightforward functionalization. researchgate.netresearchgate.net This versatility enables the synthesis of a wide array of derivatives with tailored electronic and biological properties. researchgate.net The C9 position is particularly reactive and susceptible to oxidation. researchgate.net Consequently, this position is often substituted to enhance the stability of fluorene-based materials or to introduce specific functionalities. researchgate.net In the fields of medicinal chemistry and materials science, fluorene derivatives have been investigated for a range of applications, leveraging their unique structural and photoelectric characteristics. researchgate.net

Positional Isomerism and Distinctiveness of 9-Hydroxy-9H-fluorene-1-carboxylic Acid within the Fluorene Carboxylic Acid Family

Isomerism is a key concept in organic chemistry where compounds share the same molecular formula but have different structural arrangements. Positional isomers, specifically, have the same carbon skeleton and the same functional groups, but the functional groups are attached to different positions on that skeleton. scienceready.com.au

The fluorene carboxylic acid family provides a clear example of positional isomerism. The subject of this article, 9-hydroxy-9H-fluorene-1-carboxylic acid, has the molecular formula C14H10O3. A notable positional isomer is 9-hydroxy-9H-fluorene-9-carboxylic acid (also known as Flurenol). sigmaaldrich.comchemicalbook.com While both molecules possess a fluorene core, a hydroxyl group, and a carboxylic acid group, the location of the carboxylic acid group distinguishes them and leads to different chemical properties.

In 9-hydroxy-9H-fluorene-1-carboxylic acid, the carboxylic acid is attached to one of the benzene (B151609) rings (C1), while the hydroxyl group is on the central five-membered ring (C9). nih.gov In its isomer, 9-hydroxy-9H-fluorene-9-carboxylic acid, both the hydroxyl and the carboxylic acid groups are attached to the same carbon atom, C9. sigmaaldrich.com This geminal di-substitution at the C9 position significantly influences the molecule's stability and reactivity compared to the 1-carboxy isomer. The structure of fluorene-1-carboxylic acid, a related compound, involves a cyclic dimer formation through hydrogen bonding. georgiasouthern.edu The placement of the carboxylic acid group at the C1 position on the aromatic ring, as opposed to the more sterically hindered and reactive C9 position, defines the unique chemical character of 9-hydroxy-9H-fluorene-1-carboxylic acid within its isomeric family.

| Compound Name | CAS Number | Carboxylic Acid Position | Hydroxyl Group Position |

| 9-hydroxy-9H-fluorene-1-carboxylic acid | Not readily available | C1 | C9 |

| 9-hydroxy-9H-fluorene-9-carboxylic acid | 467-69-6 | C9 | C9 |

This table compares the substitution patterns of 9-hydroxy-9H-fluorene-1-carboxylic acid and its positional isomer.

Historical Context and Early Research Directions in Fluorene Derivatization

Research into fluorene and its derivatives began with its isolation from coal tar. The unique fluorescent properties of the molecule quickly garnered scientific interest. Early research into fluorene derivatization focused heavily on the chemistry of the C9 position, which was identified as the most reactive site on the scaffold. researchgate.net

One of the key historical synthetic routes to fluorene derivatives involves the benzil-benzilic acid rearrangement. google.com For instance, the synthesis of 9-hydroxy-9H-fluorene-9-carboxylic acid can be achieved from phenanthrenequinone (B147406), which itself is produced by the oxidation of phenanthrene. google.com The reaction of phenanthrenequinone with a base like sodium hydroxide (B78521) yields the fluorene derivative. google.com This established pathway highlights the long-standing interest in transforming polycyclic aromatic hydrocarbons into functionalized fluorene compounds. Over the years, research has expanded to include a multitude of synthetic methods, such as metal-catalyzed reactions, to create a diverse library of fluorene-based compounds for various applications. mdpi.com

Structure

3D Structure

Properties

CAS No. |

24018-33-5 |

|---|---|

Molecular Formula |

C14H10O3 |

Molecular Weight |

226.23 g/mol |

IUPAC Name |

9-hydroxy-9H-fluorene-1-carboxylic acid |

InChI |

InChI=1S/C14H10O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H,(H,16,17) |

InChI Key |

NDTKXJOMFWNZGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 9 Hydroxy 9h Fluorene 1 Carboxylic Acid

Established Synthetic Routes from Fluorene (B118485) and its Derivatives

The construction of 9-hydroxy-9H-fluorene-1-carboxylic acid typically begins with commercially available fluorene or its oxidized form, fluorenone. The key challenge lies in the sequential and selective introduction of the two different functional groups onto the fluorene backbone.

Strategies Involving Fluorenone Precursors

A prominent and logical synthetic pathway to 9-hydroxy-9H-fluorene-1-carboxylic acid proceeds through a fluorenone intermediate. This strategy leverages the reactivity of the ketone at the C9 position for the eventual introduction of the hydroxyl group. The synthesis can be envisioned as a two-stage process: first, the carboxylation of the fluorenone skeleton, followed by the selective reduction of the ketone.

A key precursor in this route is 9-oxo-9H-fluorene-1-carboxylic acid . The synthesis of this intermediate is crucial and sets the stage for the final reduction step. While the direct carboxylation of fluorenone at the C1 position is challenging, alternative routes starting from functionalized precursors are employed.

Once 9-oxo-9H-fluorene-1-carboxylic acid is obtained, the final step is the selective reduction of the C9 ketone to a hydroxyl group. A standard and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) . brainly.com This reducing agent is chemoselective, meaning it will readily reduce aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids under standard conditions. youtube.com

The mechanism for the reduction of the fluorenone moiety involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon at the C9 position. brainly.com This initially forms an alkoxide intermediate. Subsequent workup with a protic solvent, such as water or an alcohol, protonates the oxygen to yield the final 9-hydroxy group. brainly.comyoutube.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. youtube.comyoutube.com

| Reaction Step | Reactants | Reagents | Product |

| Reduction | 9-Oxo-9H-fluorene-1-carboxylic acid | 1. Sodium Borohydride (NaBH₄) 2. Protic Solvent (e.g., Methanol, Water) for workup | 9-Hydroxy-9H-fluorene-1-carboxylic acid |

It is critical to control the reaction conditions to prevent over-reduction or side reactions. The stoichiometry of sodium borohydride is important; while one mole of NaBH₄ can theoretically reduce four moles of a ketone, a slight excess is often used to ensure complete conversion. chegg.com

Derivatization from 9H-Fluorene-9-carbonyl Chloride

Another potential, albeit less direct, synthetic avenue could involve precursors like 9H-fluorene-9-carbonyl chloride . This compound is typically synthesized from 9H-fluorene-9-carboxylic acid using chlorinating agents such as thionyl chloride or oxalyl chloride. The acyl chloride at the C9 position is a versatile handle for various transformations.

However, converting this starting material to the target molecule, 9-hydroxy-9H-fluorene-1-carboxylic acid, is complex. It would necessitate the introduction of a carboxylic acid at the C1 position and the conversion of the C9-carbonyl chloride into a hydroxyl group. This would likely involve a multi-step sequence, potentially including protection of the C9 position, directed metallation or another C-H activation strategy to install the C1-carboxyl group, and subsequent deprotection and conversion of the C9 functional group. Given the multiple steps and potential for side reactions, this route is less established than the fluorenone-based strategy.

Direct Functionalization Approaches

Direct functionalization of the fluorene backbone represents a more atom-economical approach, though it presents significant challenges in controlling regioselectivity. This would involve the direct hydroxylation at the C9 position and carboxylation at the C1 position of fluorene.

The C9 position of fluorene is benzylic and relatively acidic, making it susceptible to deprotonation and subsequent reaction with electrophiles. However, direct hydroxylation can be complex. While some biological systems can hydroxylate fluorene, chemical methods often lack precision. nih.gov Organocatalytic methods for C-H hydroxylation have been developed, which can show selectivity for benzylic C-H bonds, but their application to a substrate that also requires carboxylation at a specific aromatic position is not well-documented. khanacademy.org

Simultaneously or sequentially introducing a carboxyl group at the C1 position adds another layer of complexity. While methods exist for the carboxylation of fluorene, such as reacting it with a dialkyl carbonate in the presence of a strong base to form a fluorene-9-carboxylate intermediate, controlling the position of further functionalization on the aromatic rings is difficult. fujifilm.com Therefore, direct dual-functionalization remains a synthetic challenge and is not considered a standard established route for preparing 9-hydroxy-9H-fluorene-1-carboxylic acid.

Synthesis of Esters of 9-Hydroxy-9H-fluorene-1-carboxylic Acid

Esters of 9-hydroxy-9H-fluorene-1-carboxylic acid are important derivatives, often synthesized for purification, characterization, or as intermediates for further reactions.

Acid-Catalyzed Esterification Protocols

A standard and widely used method for synthesizing esters from carboxylic acids is acid-catalyzed esterification, also known as Fischer esterification. This equilibrium reaction involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

For the synthesis of methyl 9-hydroxy-9H-fluorene-1-carboxylate , a common protocol involves dissolving the parent carboxylic acid in methanol that has been saturated with hydrogen chloride (HCl) gas. sigmaaldrich.com The mixture is then heated to reflux for several hours. The HCl acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent. Upon cooling, the ester product often crystallizes and can be isolated by filtration. sigmaaldrich.com

| Ester | Carboxylic Acid | Alcohol | Catalyst | Typical Conditions | Yield |

| Methyl 9-hydroxy-9H-fluorene-1-carboxylate | 9-Hydroxy-9H-fluorene-1-carboxylic acid | Methanol | Hydrogen Chloride | Reflux for 4 hours | 74% sigmaaldrich.com |

Green Chemistry Approaches in Ester Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For esterification, this includes the use of reusable solid acid catalysts and milder reaction conditions to minimize waste and avoid hazardous reagents.

One green approach applicable to the esterification of sterically hindered carboxylic acids involves using a dried cation-exchange resin, such as Dowex H⁺ , often in combination with sodium iodide (NaI). chegg.com This method is effective, energy-efficient, and the resin catalyst can be easily filtered off and reused. The reaction can be performed by refluxing the carboxylic acid and alcohol with the Dowex resin and NaI. chegg.com This avoids the use of corrosive mineral acids like sulfuric acid or gaseous HCl.

Another green alternative is the Steglich esterification , which is performed under mild, often neutral, conditions. d-nb.info This method utilizes a coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or more sustainable alternatives, and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). d-nb.info Efforts to make this reaction greener have focused on replacing hazardous solvents like dichloromethane (B109758) (DCM) with more benign alternatives such as acetonitrile (B52724) or dimethyl carbonate. d-nb.info These greener Steglich protocols often feature simplified workup procedures that avoid chromatographic purification, further enhancing their environmental credentials. These methods are broadly applicable and could be adapted for the synthesis of esters of 9-hydroxy-9H-fluorene-1-carboxylic acid, particularly when dealing with sensitive substrates or when aiming to reduce the environmental impact of the synthesis.

Stereoselective and Regioselective Synthesis Considerations

The primary considerations for the synthesis of 9-hydroxy-9H-fluorene-1-carboxylic acid revolve around two critical aspects: the selective installation of the carboxylic acid group at the C1 position of the fluorene ring system and the subsequent stereocontrolled reduction of the ketone at the C9 position.

A viable synthetic pathway commences with the preparation of fluorenone-1-carboxylic acid. Various methods have been reported for the synthesis of substituted fluorenones. organic-chemistry.org One common approach involves the palladium-catalyzed carbonylation of o-halobiaryls, which can furnish fluoren-9-ones with a range of substituents in high yields. organic-chemistry.org Another strategy employs the intramolecular cyclization of biarylcarboxylic acids, which can be facilitated by photoredox catalysis to generate the fluorenone core. organic-chemistry.org

Once fluorenone-1-carboxylic acid is obtained, the subsequent and most critical step is the stereoselective reduction of the C9-carbonyl group. The reduction of fluorenones to the corresponding 9-hydroxyfluorene derivatives is a well-established transformation. youtube.com Common reducing agents such as sodium borohydride can effectively carry out this reduction. youtube.comwebassign.net

The challenge, however, lies in achieving enantioselectivity in this reduction to favor one enantiomer of the 9-hydroxy product over the other. The field of asymmetric synthesis offers several strategies to address this. The use of chiral reducing agents or the application of catalytic asymmetric reduction methods are the most promising avenues. Chiral modifications of borohydride reagents or the use of enzymes (biocatalysis) could potentially afford the desired enantiomer with high selectivity.

It is important to note that the presence of the carboxylic acid group at the C1 position could influence the stereochemical outcome of the reduction at C9. This group could potentially act as a directing group, favoring the approach of the reducing agent from a specific face of the molecule, thereby enhancing the stereoselectivity of the reaction.

While a definitive, optimized procedure for the asymmetric reduction of fluorenone-1-carboxylic acid is not explicitly detailed in the currently available literature, the principles of modern asymmetric synthesis provide a clear framework for developing such a methodology.

Table 1: Potential Synthetic Route and Key Considerations

| Step | Reaction | Reagents and Conditions | Key Considerations | Relevant Findings |

| 1 | Synthesis of Fluorenone-1-carboxylic Acid | - Pd-catalyzed carbonylation of o-halobiaryls- Photoredox-catalyzed cyclization of biarylcarboxylic acids | Regioselectivity: Ensuring the carboxylic acid group is exclusively at the C1 position. The choice of starting materials and reaction conditions is crucial. | Methods for synthesizing various substituted fluorenones are well-documented. organic-chemistry.orgcymitquimica.com |

| 2 | Stereoselective Reduction of 9-Keto Group | - Chiral reducing agents (e.g., chiral boranes)- Catalytic asymmetric hydrogenation- Biocatalysis (e.g., using specific enzymes) | Stereoselectivity: Achieving high enantiomeric excess of the desired 9-hydroxy enantiomer. The directing effect of the C1-carboxylic acid group needs to be considered. | General methods for the reduction of fluorenones are known. youtube.comwebassign.netyoutube.com Asymmetric reductions of ketones are a major area of research, but specific application to this substrate is not detailed. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C), allowing for the assembly of the molecular framework.

The ¹H NMR spectrum of 9-hydroxy-9H-fluorene-9-carboxylic acid is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorene (B118485) backbone and the labile protons of the hydroxyl and carboxylic acid groups. The eight aromatic protons, being in different chemical environments, would likely appear as a series of multiplets in the downfield region (typically δ 7.0-8.5 ppm), characteristic of aromatic systems. The protons closer to the electron-withdrawing carboxylic acid group would be expected to resonate at a slightly higher chemical shift. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. Key expected signals include the carbonyl carbon of the carboxylic acid (δ 170-185 ppm), the quaternary C9 carbon bearing the hydroxyl and carboxyl groups (a peak of lower intensity), and a series of signals in the aromatic region (δ 120-150 ppm) corresponding to the twelve carbons of the fluorene ring system.

| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Protons (8H) | ~7.0 - 8.5 | Complex multiplet pattern due to coupling. |

| Carboxylic Acid Proton (1H) | >10.0 | Broad singlet, position is solvent-dependent. |

| Hydroxyl Proton (1H) | Variable | Broad singlet, position is solvent and concentration-dependent. |

| Carboxylic Acid Carbonyl (C=O) | ~170 - 185 | Quaternary carbon, typically a weak signal. |

| Aromatic Carbons (12C) | ~120 - 150 | Multiple signals corresponding to the fluorene backbone. |

| C9 Carbon | ~75 - 90 | Aliphatic quaternary carbon attached to two oxygen atoms. |

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. epa.gov For 9-hydroxy-9H-fluorene-9-carboxylic acid, COSY would be crucial for establishing the connectivity between adjacent protons within each of the benzene (B151609) rings of the fluorene moiety. Cross-peaks in the COSY spectrum would identify which protons are three bonds apart (³J-coupling), helping to trace the spin systems of the aromatic rings. epa.govyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). nist.gov This technique would allow for the direct assignment of each protonated aromatic carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton in the ¹H spectrum. youtube.comnist.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for piecing together the entire molecular skeleton by identifying longer-range correlations between protons and carbons (typically over two or three bonds, ²J and ³J). nist.gov For this molecule, HMBC would show correlations from the aromatic protons to various carbons within the same ring and across the fused ring system. Crucially, it would establish the connection of the aromatic framework to the key quaternary C9, as protons on the aromatic rings would show correlations to this non-protonated carbon.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a unique "fingerprint" for the compound.

The FTIR spectrum of 9-hydroxy-9H-fluorene-9-carboxylic acid would be dominated by characteristic absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. Superimposed on this would be the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹). A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid would appear around 1700 cm⁻¹. The spectrum would also feature C-O stretching and O-H bending vibrations, as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (broad) | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| C=O Stretch (Carboxylic Acid) | ~1700 | FTIR |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| In-plane Fluorene Bending | 183 | Raman nih.gov |

| HO-C9-COOH Rocking | 58 | Raman nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. For 9-hydroxy-9H-fluorene-9-carboxylic acid (C₁₄H₁₀O₃), the calculated monoisotopic mass is 226.06299 Da. An HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition.

Electron ionization mass spectrometry would also reveal characteristic fragmentation pathways. While direct data for the acid is scarce, analysis of its methyl ester (9-hydroxy-9H-fluorene-9-carboxylic acid, methyl ester) provides insight into the stability of the core structure. nist.gov For the acid, initial fragmentation would likely involve the loss of water (H₂O, 18 Da) from the two adjacent hydroxyl groups, or the loss of the carboxyl group (COOH, 45 Da). A prominent fragmentation pathway would be the loss of carbon dioxide (CO₂, 44 Da) to form 9-fluorenol, which would then likely lose a hydrogen atom or other small fragments.

| Ion | Formula | Mass (Da) | Possible Origin |

|---|---|---|---|

| [M]⁺ | [C₁₄H₁₀O₃]⁺ | 226.0630 | Molecular Ion |

| [M - H₂O]⁺ | [C₁₄H₈O₂]⁺ | 208.0524 | Loss of water |

| [M - COOH]⁺ | [C₁₃H₉O]⁺ | 181.0653 | Loss of carboxyl radical |

| [M - CO₂]⁺ | [C₁₃H₁₀O₂]⁺ | 182.0732 | Loss of carbon dioxide (forms 9-fluorenol) |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Conformation and Packing

A comprehensive search of scientific literature did not yield specific single-crystal X-ray diffraction data for 9-hydroxy-9H-fluorene-1-carboxylic acid. The precise bond lengths, bond angles, and crystal packing arrangement for this particular isomer are therefore not available at present.

Ionization Spectroscopy for Electronic State Characterization

The electronic states of 9-hydroxy-9H-fluorene-1-carboxylic acid (referred to as 9HFCA in some studies) have been investigated in the gas phase using sophisticated ionization spectroscopy techniques. Resonance-enhanced multiphoton ionization (REMPI) spectroscopy and zero electron kinetic energy (ZEKE) spectroscopy have been employed to probe the molecule's transition from its neutral ground state (S₀) to its first electronic excited state (S₁) and its cationic ground state (D₀).

A key finding from these studies is the determination of the adiabatic ionization potential (IP). The adiabatic IP, which represents the energy required to remove an electron from the molecule in its vibrational ground state, has been measured with high precision. nih.gov

Table 1: Ionization and Cationic State Data for 9-hydroxy-9H-fluorene-1-carboxylic Acid

| Parameter | Value | Technique | Reference |

| Adiabatic Ionization Potential | 64923 ± 5 cm⁻¹ | ZEKE Spectroscopy | nih.gov |

| Cationic Vibrational Mode (in-plane rock) | 58 cm⁻¹ | ZEKE Spectroscopy | nih.gov |

| Cationic Vibrational Mode (in-plane bend) | 196 cm⁻¹ | ZEKE Spectroscopy | nih.gov |

These studies reveal that upon ionization, the fundamental geometry of the molecule, which possesses Cₛ symmetry, is largely preserved. This is in contrast to other fluorene derivatives where significant geometric rearrangement can occur upon ionization. nist.gov The stability of the cation of 9-hydroxy-9H-fluorene-1-carboxylic acid is attributed to the collective interactions of the intramolecular hydrogen bond and the electronic effects of the substituent groups. nist.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Properties

The photophysical properties of 9-hydroxy-9H-fluorene-1-carboxylic acid are primarily governed by the electronic transitions of its fluorene core, modified by the hydroxyl and carboxylic acid substituents. Gas-phase studies using UV-UV hole-burning spectroscopy have shown that the molecule exists as a single conformer in a supersonic jet expansion. nih.gov This single conformation is stabilized by an intramolecular hydrogen bond between the hydroxyl group at the 9-position and the carboxylic acid group at the 1-position. nih.gov

The electronic absorption spectrum, specifically the S₁ ← S₀ transition, has been characterized in the gas phase. Low-frequency vibrational modes associated with the excited state (S₁) have been identified, providing detailed insight into the molecule's dynamics upon electronic excitation.

Table 2: Excited State (S₁) Vibrational Frequencies for 9-hydroxy-9H-fluorene-1-carboxylic Acid

| Vibrational Mode | Frequency (S₁ State) | Technique | Reference |

| In-plane rock of carboxylic acid side chain | 58 cm⁻¹ | REMPI Spectroscopy | nih.gov |

| In-plane fluorene bending | 183 cm⁻¹ | REMPI Spectroscopy | nih.gov |

While detailed gas-phase absorption data exists, comprehensive solution-phase UV-Vis absorption and fluorescence emission spectra for 9-hydroxy-9H-fluorene-1-carboxylic acid are not extensively reported in the surveyed literature. The photophysical properties of fluorene derivatives are known to be sensitive to their substitution pattern and solvent environment. Generally, fluorene-based compounds exhibit strong absorption in the UV region and are often fluorescent, with emission properties that can be tuned by modifying the substituents on the aromatic core.

Theoretical and Computational Investigations of 9 Hydroxy 9h Fluorene 1 Carboxylic Acid

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) serves as a powerful computational tool to predict the ground-state electronic structure and equilibrium geometry of molecules. For 9-hydroxy-9H-fluorene-1-carboxylic acid, DFT calculations are crucial for understanding its stable conformation and the geometric parameters that define its structure.

Theoretical studies on related fluorene-based azo compounds, utilizing the B3LYP functional with a 6-31+G(d,p) basis set, have demonstrated the capability of DFT to accurately predict molecular geometries. acs.org For 9-hydroxy-9H-fluorene-1-carboxylic acid, a key structural feature is the orientation of the hydroxyl and carboxylic acid groups at the C9 position relative to the fluorene (B118485) ring system. Experimental studies have confirmed the existence of a single conformer in the gas phase, which is stabilized by an intramolecular hydrogen bond. nih.govacs.orgacs.org

DFT calculations would typically be employed to optimize the geometry of this hydrogen-bonded conformer. This would involve determining bond lengths, bond angles, and dihedral angles. For instance, in a study on fluorene-based azo dyes, DFT accurately predicted the planarity and bond lengths of the fluorene moiety. acs.org In the case of 9-hydroxy-9H-fluorene-1-carboxylic acid, DFT would provide the precise coordinates of each atom, confirming the C_s symmetry suggested by experimental findings. acs.org

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and based on expected outcomes from DFT calculations on similar molecules, as direct computational data for 9-hydroxy-9H-fluorene-1-carboxylic acid is not available in the searched literature.

| Parameter | Value |

|---|---|

| O-H···O Bond Length (Å) | ~1.8 - 2.0 |

| O-H···O Bond Angle (°) | ~140 - 160 |

| C9-O Bond Length (Å) | ~1.43 |

| C-C (aromatic) Bond Length (Å) | ~1.39 - 1.41 |

| C=O Bond Length (Å) | ~1.22 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the electronic excited states of molecules, providing information on transition energies, oscillator strengths, and the nature of electronic transitions.

Experimental studies using resonance-enhanced multiphoton ionization (REMPI) spectroscopy have identified the first electronic excited state (S1) of 9-hydroxy-9H-fluorene-1-carboxylic acid. nih.govacs.orgacs.org The electronic origin band was observed at 32,768 cm⁻¹, which is red-shifted by approximately 1010 cm⁻¹ compared to the fluorene monomer. acs.org This shift is attributed to the modest electronic influence of the 9-hydroxy-carboxylic acid substituent on the fluorene chromophore. acs.org

TD-DFT calculations would complement these experimental findings by predicting the vertical excitation energies and characterizing the transitions. For fluorene-based azo compounds, TD-DFT has been used to calculate the UV-vis absorption spectra, showing good agreement with experimental data. acs.org For 9-hydroxy-9H-fluorene-1-carboxylic acid, TD-DFT would likely predict the S0 → S1 transition to be primarily a π-π* transition localized on the fluorene ring system. The calculations would also provide insights into higher-lying excited states.

Table 2: Experimental and Expected TD-DFT Electronic Transition Data This table combines experimental data with illustrative expected outcomes from TD-DFT calculations.

| Transition | Experimental Energy (cm⁻¹) | Predicted Wavelength (nm) | Nature of Transition |

|---|---|---|---|

| S₀ → S₁ | 32,768 acs.org | ~305 | π → π* |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.

For 9-hydroxy-9H-fluorene-1-carboxylic acid, the HOMO is expected to be a π-orbital distributed over the fluorene backbone, while the LUMO is also expected to be a π*-orbital of the fluorene system. This is consistent with findings for other fluorene derivatives. The presence of the hydroxyl and carboxylic acid groups at the C9 position is anticipated to have a minor effect on the frontier orbitals, which are primarily associated with the aromatic rings.

The HOMO-LUMO gap can be correlated with the electronic excitation energy. A smaller gap generally corresponds to easier excitation and a red-shift in the absorption spectrum. The experimental ionization potential of 9-hydroxy-9H-fluorene-1-carboxylic acid has been determined to be 64,923 ± 5 cm⁻¹ (approximately 8.05 eV). nih.govacs.orgacs.org This value provides an experimental benchmark for the energy of the HOMO.

Table 3: Illustrative Frontier Molecular Orbital Energies This table presents illustrative energy values based on typical DFT calculations for similar aromatic carboxylic acids.

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -8.0 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap | ~ 6.5 |

Quantitative Assessment of Intra- and Intermolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a significant role in the structure and properties of 9-hydroxy-9H-fluorene-1-carboxylic acid. Experimental evidence from UV-UV hole-burning experiments has conclusively shown that the molecule exists as a single conformer in a supersonic jet, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid group. nih.govacs.orgacs.org

Computational methods can provide a quantitative assessment of this hydrogen bond. The strength of the hydrogen bond can be estimated by calculating the energy difference between the hydrogen-bonded conformer and a hypothetical non-bonded conformer. Additionally, techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point of the hydrogen bond, providing a quantitative measure of its strength and nature.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

The Electrostatic Potential Surface (EPS) is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).

For 9-hydroxy-9H-fluorene-1-carboxylic acid, the EPS would show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the acidic hydrogen of the carboxylic acid and the hydroxyl hydrogen, highlighting their susceptibility to nucleophilic attack or deprotonation. The aromatic rings would exhibit a less negative potential compared to the oxygen atoms. This analysis is crucial for predicting how the molecule will interact with other reagents and its environment.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized, chemically intuitive bonding and lone pair orbitals.

In 9-hydroxy-9H-fluorene-1-carboxylic acid, NBO analysis would quantify the delocalization of the π-electrons across the fluorene system. It would also provide insights into the hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions contribute to the stability of the molecule. For instance, the interaction between the lone pair of the hydroxyl oxygen and the σ* orbital of the C-C bond of the fluorene ring can be quantified. Such analyses have been performed on other fluorene derivatives to understand charge transfer and stability.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. As confirmed by experimental studies, 9-hydroxy-9H-fluorene-1-carboxylic acid has a preferred conformation stabilized by an intramolecular hydrogen bond. nih.govacs.orgacs.org

A potential energy surface (PES) map can be generated by systematically varying key dihedral angles and calculating the corresponding energy at each point. For this molecule, a PES map could be constructed by rotating the C-O bond of the hydroxyl group and the C-C bond of the carboxylic acid group. This would illustrate the energy landscape, showing the global minimum corresponding to the hydrogen-bonded conformer and any other local minima or transition states. Experimental studies have identified a low-frequency in-plane rocking mode of the carboxylic acid side chain at 58 cm⁻¹ in the S1 state, which reflects the shallowness of the potential energy well for this motion. acs.org

Chemical Reactivity and Mechanistic Studies of 9 Hydroxy 9h Fluorene 1 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that primarily undergoes reactions typical of aromatic carboxylic acids.

The carboxyl group of 9-hydroxy-9H-fluorene-1-carboxylic acid is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the synthesis of its derivatives, such as esters and amides. These reactions proceed through a tetrahedral intermediate after the initial nucleophilic attack on the electrophilic carbonyl carbon.

Esterification: In the presence of an acid catalyst, 9-hydroxy-9H-fluorene-1-carboxylic acid can react with alcohols to form esters. This equilibrium process, known as Fischer esterification, is typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.com While specific studies on the 1-carboxylic acid isomer are limited, the related compound, 9-hydroxy-9H-fluorene-9-carboxylic acid, readily undergoes esterification. For instance, its methyl ester can be synthesized by refluxing in methanol (B129727) saturated with hydrogen chloride, affording a 74% yield. prepchem.comnist.gov This demonstrates the accessibility of the carboxyl group in the fluorene (B118485) system to esterification.

Amidation: The formation of amides from 9-hydroxy-9H-fluorene-1-carboxylic acid requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. This is typically achieved by converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting activated species can then react with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide.

Anhydride (B1165640) Formation: Symmetrical or unsymmetrical anhydrides can be synthesized from carboxylic acids. The reaction of an acyl chloride derivative with a carboxylate salt, for example, would yield an acid anhydride through nucleophilic acyl substitution. wikipedia.org These anhydrides are themselves reactive intermediates for further functionalization. sigmaaldrich.com

Interactive Table 1: General Scheme for Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine (R'R''NH) | Coupling Agent (e.g., DCC) or conversion to Acyl Halide | Amide |

| Anhydride Formation | Carboxylate (RCOO⁻) | From corresponding Acyl Halide | Acid Anhydride |

The carboxylic acid group at C-1 is the most acidic site in the molecule. Its pKa value is influenced by the electron-withdrawing nature of the fluorene ring system. For comparison, the pKa of the isomeric 9-hydroxy-9-fluorenecarboxylic acid is reported to be 2.96. chemicalbook.com This increased acidity compared to benzoic acid (pKa ≈ 4.2) is due to the stabilization of the resulting carboxylate anion by the large, delocalized π-system of the fluorene core. The proton transfer from the carboxylic acid to a base is a fundamental acid-base reaction. epa.gov

The tertiary hydroxyl group at C-9 is significantly less acidic, with a pKa expected to be in the range of typical tertiary alcohols (pKa ≈ 18), and therefore, it would only be deprotonated by a very strong base. Spectroscopic studies on 9-hydroxy-9-fluorenecarboxylic acid have identified a single conformer stabilized by an intramolecular hydrogen bond in the gas phase. nih.gov This intramolecular interaction can influence the proton transfer dynamics of the molecule. sigmaaldrich.com

Interactive Table 2: Comparison of Acidity (pKa values)

| Compound | pKa Value | Reference |

|---|---|---|

| 9-Hydroxy-9-fluorenecarboxylic acid | 2.96 | chemicalbook.com |

| Benzoic Acid | ~4.2 | Standard Value |

| Fluorene | 22.6 | prepchem.com |

Reactivity of the Tertiary Hydroxyl Group at C-9

The tertiary alcohol at the C-9 position is a key site for modifying the core structure of the molecule.

The hydroxyl group itself is a poor leaving group. However, under acidic conditions, the oxygen atom can be protonated to form a good leaving group (water). The departure of water generates a tertiary carbocation at the C-9 position. This cation is significantly stabilized by resonance delocalization into the two flanking benzene (B151609) rings of the fluorene system. This stabilized carbocation can then be attacked by a variety of nucleophiles to yield 9-substituted fluorene derivatives. This reactivity is a cornerstone of fluorene chemistry. researchgate.net

Oxidation: The tertiary alcohol at C-9 can be oxidized to a ketone. This reaction transforms 9-hydroxy-9H-fluorene-1-carboxylic acid into 9-fluorenone-1-carboxylic acid . sigmaaldrich.combldpharm.com Strong oxidizing agents are expected to effect this transformation, and indeed, the related 9-hydroxy-9-fluorenecarboxylic acid is listed as being incompatible with such agents. chemicalbook.com The oxidation of the fluorene-9-ol moiety to the corresponding fluorenone is a common synthetic step. wikipedia.org

Reduction: The reduction of the tertiary alcohol is not a typical reaction. However, the reverse reaction, the reduction of the ketone in 9-fluorenone-1-carboxylic acid, can regenerate the alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). For example, the reduction of the parent ketone, 9-fluorenone, to 9-hydroxyfluorene has been demonstrated using bacterial methods. nih.gov The carboxylic acid group can also be reduced by very strong reducing agents like lithium aluminum hydride (LiAlH₄) to a primary alcohol, though this would also reduce the ketone at C-9 if present.

Electrophilic and Nucleophilic Reactions on the Fluorene Aromatic System

The fluorene backbone is an aromatic system and can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions of substitution are directed by the existing substituents.

The carboxylic acid group at C-1 is an electron-withdrawing group and a meta-director. Therefore, it will direct incoming electrophiles primarily to the C-3 and, to a lesser extent, the C-6 and C-8 positions relative to the carboxyl group. It also deactivates the ring to which it is attached, making substitution less favorable than on the unsubstituted ring. The C-9 hydroxyl and the bridgehead carbon have a complex electronic influence on the second aromatic ring. Generally, electrophilic attack is favored on the ring that does not bear the deactivating carboxyl group. For instance, the nitration of fluorenone can lead to the formation of 2,4,5,7-tetranitrofluorenone, indicating that multiple sites on the aromatic rings are accessible to electrophilic attack under forcing conditions. wikipedia.org Biomimetic syntheses can also leverage intramolecular electrophilic aromatic substitution on the fluorene system to create more complex structures. researchgate.net

Intramolecular Cyclization and Rearrangement Pathways

The proximity of the hydroxyl and carboxylic acid groups on the fluorene scaffold allows for the potential of intramolecular reactions. Spectroscopic studies on the closely related 9-hydroxy-9-fluorenecarboxylic acid have been instrumental in understanding its conformational preferences, which are a prerequisite for any intramolecular event.

Resonance-enhanced multiphoton ionization spectroscopy of supersonically cooled, gas-phase 9-hydroxy-9-fluorenecarboxylic acid has identified the presence of a single, stable conformer. This stability is attributed to the formation of an intramolecular hydrogen bond. While the exact nature of this bond in 9-hydroxy-9H-fluorene-1-carboxylic acid has not been explicitly detailed, the principle remains the same. The hydrogen atom of the carboxylic acid can form a hydrogen bond with the oxygen atom of the hydroxyl group, or vice-versa, leading to a more rigid, planar structure.

This intramolecular hydrogen bonding is a key factor in pre-organizing the molecule for potential cyclization reactions. Under suitable conditions, such as in the presence of a dehydrating agent or upon thermal activation, it is plausible that 9-hydroxy-9H-fluorene-1-carboxylic acid could undergo intramolecular esterification to form a lactone. This would involve the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon of the carboxylic acid, with the subsequent elimination of a water molecule. However, detailed mechanistic studies and the isolation of such a lactone specific to the 1-carboxylic acid isomer have not been reported.

Rearrangement pathways for 9-hydroxy-9H-fluorene-1-carboxylic acid are not well-documented. However, fluorene systems, in general, are relatively stable aromatic structures, and rearrangements would likely require significant energy input or specific catalytic conditions to disrupt the aromatic system.

| Spectroscopic Data Summary for 9-Hydroxy-9-fluorenecarboxylic Acid Conformers |

| Technique |

| Observation |

| Interpretation |

| Relevance to 9-hydroxy-9H-fluorene-1-carboxylic acid |

Reaction Mechanisms of Dimerization and Complexation with Other Molecules

The functional groups present in 9-hydroxy-9H-fluorene-1-carboxylic acid also govern its intermolecular interactions, leading to dimerization and the formation of complexes.

Dimerization:

Carboxylic acids are well-known to form strong, hydrogen-bonded dimers in the solid state and in non-polar solvents. X-ray crystallography studies on fluorene-1-carboxylic acid have shown that it forms a cyclic dimer in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules. nih.govgeorgiasouthern.edu This provides a strong precedent for the dimerization of 9-hydroxy-9H-fluorene-1-carboxylic acid.

The dimerization would likely proceed via the formation of two hydrogen bonds between the carboxylic acid moieties of two separate molecules, creating a stable eight-membered ring. The presence of the C9-hydroxyl group could potentially influence the packing of these dimers in the solid state through additional intermolecular hydrogen bonding.

Complexation with Other Molecules:

The carboxylic acid and hydroxyl groups of 9-hydroxy-9H-fluorene-1-carboxylic acid are potential coordination sites for metal ions. While specific studies on the complexation of this particular isomer are scarce, research on related fluorenone-based ligands provides insight into the potential coordination chemistry.

For instance, metal complexes of 9-oxo-9H-fluorene-1-carboxylic acid with various transition metals have been synthesized and characterized. In these complexes, the fluorenone derivative acts as a ligand, coordinating to the metal center. It is reasonable to expect that 9-hydroxy-9H-fluorene-1-carboxylic acid could act as a bidentate ligand, coordinating to a metal ion through both the carboxylate oxygen and the hydroxyl oxygen. The formation of such chelate complexes is often thermodynamically favorable. The specific coordination mode and the resulting geometry of the complex would depend on the nature of the metal ion, the solvent system, and the reaction conditions.

| Interaction | Plausible Mechanism/Structure | Evidence/Analogy |

| Dimerization | Formation of a cyclic dimer via intermolecular hydrogen bonding between the carboxylic acid groups of two molecules. | Based on the observed crystal structure of fluorene-1-carboxylic acid which shows a cyclic dimer formation. nih.govgeorgiasouthern.edu |

| Complexation | Acts as a bidentate ligand, coordinating to metal ions through the carboxylate and hydroxyl oxygen atoms to form chelate complexes. | Inferred from the known coordination chemistry of other functionalized fluorene derivatives, such as 9-oxo-9H-fluorene-1-carboxylic acid, with metal ions. |

Applications in Advanced Materials Science and Supramolecular Chemistry

Role as a Versatile Building Block in Polymer Chemistry

The bifunctional nature of 9-hydroxy-9H-fluorene-1-carboxylic acid, possessing both a hydroxyl and a carboxylic acid group, makes it an ideal candidate for step-growth polymerization, particularly for the synthesis of polyesters and polyamides. The rigid fluorene (B118485) core is a desirable feature for creating polymers with high thermal stability and specific electronic properties.

Incorporation into Polymeric Architectures

The incorporation of 9-hydroxy-9H-fluorene-1-carboxylic acid into polymer chains can be achieved through standard esterification or amidation reactions. The hydroxyl and carboxylic acid groups can react with appropriate co-monomers, such as diols, diacids, or diamines, to form a variety of polymeric structures. For instance, polyesterification with a diol would lead to a polyester (B1180765) chain where the fluorene moiety is an integral part of the polymer backbone.

While direct polymerization studies of 9-hydroxy-9H-fluorene-1-carboxylic acid are not extensively detailed in the reviewed literature, the synthesis of polyesters from other fluorene-based diacids and diols has been reported, providing a clear precedent for the utility of the fluorene scaffold in creating high-performance polymers. nih.gov For example, new cardo polyesters have been synthesized by step-growth polymerization of fluorene-containing diacid monomers with various diols. nih.gov These polymers exhibit high optical transparency, tunable glass transition temperatures, and significant thermal stability, with degradation temperatures reaching up to 398 °C. nih.gov

The synthesis of such polymers typically involves solution polymerization techniques, where the monomers are reacted in a high-boiling solvent in the presence of a suitable catalyst. The resulting polymers can then be processed into thin films or fibers for various applications.

Design of Fluorene-Based Organic Semiconductors

Fluorene-based polymers are a significant class of organic semiconductors, valued for their strong blue emission and good charge transport properties. advanceseng.com The design of these materials often involves the copolymerization of fluorene units with other aromatic or electron-deficient/electron-rich moieties to tune the electronic and optical properties of the resulting polymer. nih.govcambridge.org

Although specific research detailing the use of 9-hydroxy-9H-fluorene-1-carboxylic acid as a primary monomer for organic semiconductors is not prominent in the available literature, its structure is highly relevant. The fluorene core provides the essential π-conjugated system necessary for semiconductivity. The hydroxyl and carboxylic acid groups offer sites for further functionalization, which could be used to attach solubilizing side chains or to graft other functional units onto the polymer backbone, thereby modifying its electronic properties and processability.

The general strategy for creating fluorene-based semiconducting polymers involves Suzuki or Stille coupling reactions, which are powerful methods for forming carbon-carbon bonds between aromatic units. nih.govcambridge.org While these methods are typically used for monomers with halide or boronic acid functionalities, the carboxylic acid group on 9-hydroxy-9H-fluorene-1-carboxylic acid could potentially be converted to a more suitable functional group for these coupling reactions.

Utilization in the Development of Luminescent Materials and Optoelectronic Devices

The inherent fluorescence of the fluorene ring system makes its derivatives, including 9-hydroxy-9H-fluorene-1-carboxylic acid, attractive for applications in luminescent materials and optoelectronic devices, most notably Organic Light-Emitting Diodes (OLEDs).

Design Principles for Organic Light-Emitting Diodes (OLEDs)

Fluorene-based polymers are widely used as the emissive layer in OLEDs due to their high photoluminescence quantum yields and excellent color purity. nih.gov The design of an efficient OLED involves the careful selection of materials for the various layers of the device, including the hole-injection layer, hole-transport layer, emissive layer, electron-transport layer, and electron-injection layer.

The general structure of a fluorene-based polymer OLED often consists of an Indium Tin Oxide (ITO) anode, a hole-transporting layer such as poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), the fluorene-based emissive polymer layer, and a low work function cathode like calcium or aluminum. cambridge.org The performance of the device is highly dependent on the energy level alignment between the different layers to ensure efficient injection and transport of charge carriers (holes and electrons) and their subsequent recombination in the emissive layer to generate light.

Photophysical Tuning through Molecular Modification

The photophysical properties of fluorene derivatives can be finely tuned through molecular modification. Attaching electron-donating or electron-withdrawing groups to the fluorene core can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the emission color and quantum efficiency. nih.gov

For 9-hydroxy-9H-fluorene-1-carboxylic acid, the hydroxyl and carboxylic acid groups provide convenient handles for such modifications. For example, the carboxylic acid could be converted to an ester or an amide, and the hydroxyl group could be etherified. These modifications would not only change the electronic nature of the molecule but could also influence its solid-state packing, which has a significant impact on the luminescent properties of the material in thin films.

Research on other fluorene derivatives has shown that the introduction of different substituents can lead to a wide range of emission colors, from blue to green and even yellow. nih.gov This tunability is a key advantage of using organic molecules in display and lighting applications.

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The carboxylic acid group of 9-hydroxy-9H-fluorene-1-carboxylic acid makes it a prime candidate for use as a ligand in coordination chemistry. Carboxylate groups are known to coordinate to a wide variety of metal ions, forming stable complexes with diverse structures and properties.

The rigid fluorene backbone can act as a scaffold, pre-organizing the carboxylate group for metal binding and influencing the geometry of the resulting metal complex. The hydroxyl group could also participate in coordination or be used as a secondary site for functionalization to create more complex, multidentate ligands.

While specific studies focusing on 9-hydroxy-9H-fluorene-1-carboxylic acid as a ligand for organometallic catalysis are not extensively documented in the reviewed literature, the synthesis of metal-organic frameworks (MOFs) and coordination polymers from other fluorene-based carboxylic acids has been reported. rsc.org For instance, a tetracarboxylate ligand based on a spirobifluorene core has been used to synthesize a copper-based MOF with a high surface area and potential for gas storage applications. rsc.org This demonstrates the utility of the fluorene scaffold in creating porous materials with interesting properties.

The development of coordination complexes with specific catalytic activities often relies on the careful design of the ligand environment around the metal center. The unique steric and electronic properties of ligands derived from 9-hydroxy-9H-fluorene-1-carboxylic acid could potentially lead to novel catalysts for a range of organic transformations.

Formation of Metal Complexes with Tunable Properties

Fluorene derivatives, including those analogous to 9-hydroxy-9H-fluorene-1-carboxylic acid, are effective ligands for creating metal complexes with tailored properties. The anionic form of the molecule, resulting from the deprotonation of the carboxylic acid and/or hydroxyl group, readily coordinates with a variety of metal ions. Research on the closely related compound, 9-oxo-9H-fluorene-1-carboxylic acid, demonstrates the formation of stable complexes with first-row transition metals such as Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net In these cases, the ligand typically coordinates with the metal in a 1:2 stoichiometry (metal:ligand), resulting in octahedral geometries. researchgate.net

The properties of these metal complexes can be tuned by changing the metal center or by modifying the substituents on the fluorene ligand. This tunability is crucial for applications ranging from materials with specific electronic properties to compounds with targeted biological activity, such as anticancer and antibacterial agents. researchgate.net A specific application for a related isomer, 9-hydroxy-9-fluorenecarboxylic acid, is its use in the synthesis of a hexameric organooxotin prismane, showcasing its ability to form intricate, well-defined metal-organic architectures. chemicalbook.comscbt.com

Table 1: Characteristics of Metal Complexes with Fluorene-1-Carboxylic Acid Derivatives

| Property | Description | Source(s) |

|---|---|---|

| Stoichiometry | Typically 1:2 (Metal:Ligand) for first-row transition metals. | researchgate.net |

| Geometry | Commonly forms octahedral structures around the metal center. | researchgate.net |

| Ligand Form | The ligand is singly deprotonated, acting as an anion. | researchgate.netacs.org |

| Applications | Anticancer activity, antibacterial action, synthesis of complex organometallic structures. | researchgate.netchemicalbook.comscbt.com |

Development of Catalytic Systems using Fluorene-Derived Ligands

The anionic forms of fluorene derivatives serve as effective ligands in transition metal complexes that can be used to catalyze various organic transformations. acs.org These catalytic systems leverage the stable and rigid fluorene backbone to create a well-defined coordination environment around the metal center, influencing the catalyst's activity and selectivity.

One area of application is in oxidation reactions. Nanoporous gold (npAu) containing residual silver has been shown to catalyze the oxidation of 9H-fluorene derivatives to their corresponding ketones using a hydroperoxide oxidant. semanticscholar.org The efficiency of these reactions is influenced by the electronic properties of the substituents on the fluorene ring. semanticscholar.org

Furthermore, fluorene itself can participate directly in catalysis under photoredox conditions. In its deprotonated state, fluorene can act as a radical initiator, promoting single electron transfer (SET) to facilitate C-C cross-coupling reactions under photochemical irradiation. rsc.org This demonstrates the utility of the fluorene core in metal-free catalytic systems, expanding its application beyond traditional organometallic catalysis.

Table 2: Catalytic Applications of Fluorene Derivatives

| Catalytic System | Description | Mechanism | Application Example | Source(s) |

|---|---|---|---|---|

| Transition Metal Catalysis | Fluorene derivatives act as ligands for metal catalysts. | Ligand stabilizes and influences the reactivity of the metal center. | Oxidation of benzylic carbons on fluorene derivatives using nanoporous gold/silver. | acs.orgsemanticscholar.org |

| Photoredox Catalysis | Deprotonated fluorene acts as a radical initiator. | Promotes single electron transfer (SET) under photochemical conditions. | C-C cross-coupling reactions between arene substrates. | rsc.org |

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures from smaller molecular building blocks. uni-wuerzburg.de The presence of both a carboxylic acid and a hydroxyl group makes 9-hydroxy-9H-fluorene-1-carboxylic acid an exemplary candidate for building such architectures through self-assembly processes like hydrogen bonding and co-crystallization.

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-bonded organic frameworks (HOFs) are a class of porous, crystalline materials constructed from organic molecules linked together by hydrogen bonds. wikipedia.org These materials are of great interest for applications in gas storage, separation, and catalysis. wikipedia.orgnih.gov

9-hydroxy-9H-fluorene-1-carboxylic acid is an ideal building block for HOFs due to its distinct hydrogen bond donor and acceptor sites.

Carboxylic Acid Group: The carboxylic acid moiety is a powerful and highly directional functional group for forming robust hydrogen bonds. It can form a classic and predictable "homosynthon," where two carboxylic acid groups from adjacent molecules form a strong dimer via a pair of O-H···O hydrogen bonds. nih.govtbzmed.ac.ir This interaction is a fundamental driving force in the self-assembly of many HOFs. wikipedia.org

Hydroxyl Group: The hydroxyl group at the C9 position provides an additional site for hydrogen bonding, allowing for the formation of more complex, three-dimensional networks. It can act as both a hydrogen bond donor (O-H) and acceptor (O:), linking the primary carboxylic acid-based structures into a larger framework.

The combination of the rigid fluorene plane and these multiple, directional hydrogen-bonding sites facilitates the self-assembly of the molecules into a stable, porous, and crystalline HOF. The precise architecture of the resulting framework would be dictated by the interplay of these hydrogen bonds and the steric packing of the fluorene units. wikipedia.org

Co-Crystallization and Host-Guest Chemistry

Co-crystallization is a technique used to design new crystalline materials by combining two or more different molecules in a single crystal lattice through non-covalent interactions, primarily hydrogen bonding. nih.govtbzmed.ac.ir This method is widely used to modify the physicochemical properties of molecules.

The 9-hydroxy-9H-fluorene-1-carboxylic acid molecule is well-suited for forming co-crystals. Its carboxylic acid group can form reliable hydrogen-bonded "heterosynthons" with complementary functional groups on other molecules, known as "coformers." nih.govtbzmed.ac.ir For example, it can form strong hydrogen bonds with the nitrogen in a pyridine (B92270) ring or with the N-H and C=O groups of an amide. nih.gov By carefully selecting a coformer, it is possible to guide the assembly of 9-hydroxy-9H-fluorene-1-carboxylic acid into predictable supramolecular structures. Common methods for preparing such co-crystals include slurry crystallization and sonocrystallization. nih.govtbzmed.ac.ir

In the context of host-guest chemistry, the rigid and well-defined shape of the fluorene backbone can create intrinsic cavities or pockets within its crystal lattice. uni-wuerzburg.de These voids can accommodate smaller "guest" molecules, leading to the formation of inclusion complexes. The specificity of the host-guest interaction would depend on the size, shape, and chemical complementarity between the host framework (formed by 9-hydroxy-9H-fluorene-1-carboxylic acid) and the guest molecule.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies for Enhanced Functionalization

The functionalization of the fluorene (B118485) core is critical for tuning its chemical and physical properties. Research is moving beyond simple substitutions to more complex and controlled synthetic strategies. A significant area of focus is the development of novel C-C bond-forming reactions at various positions on the fluorene molecule, which offer high efficiency and tolerance for diverse functional groups. researchgate.netresearchgate.net

Recent methodologies that hold promise for modifying structures like 9-hydroxy-9H-fluorene-1-carboxylic acid include:

Transition-Metal Catalysis : Techniques such as the Suzuki-Miyaura coupling reaction are being statistically applied to create sophisticated terpolymers. rsc.org This allows for the precise incorporation of different monomers alongside the fluorene unit, enabling the fine-tuning of optoelectronic properties for applications like organic solar cells. rsc.org

Annulation Reactions : Multi-step, one-pot syntheses involving Michael additions and Robinson annulations are being used to construct the fluorene framework itself from simpler precursors. mdpi.com This approach allows for the introduction of substituents onto the aromatic rings in a controlled manner, offering an alternative to post-synthesis modification. mdpi.com

C9-Position Alkylation : The methylene (B1212753) bridge at the C9 position is a key site for functionalization. researchgate.net Metal-free, base-catalyzed methods are being developed for the selective mono- or dialkylation of the 9H-fluorene core using alcohols, providing a direct and efficient route to introduce side chains that can enhance solubility and control supramolecular organization. researchgate.net

These advanced synthetic tools provide the means to create a new generation of fluorene derivatives with tailored properties, starting from versatile building blocks like 9-hydroxy-9H-fluorene-1-carboxylic acid.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding the kinetics and mechanisms of fluorene polymerization and functionalization is crucial for optimizing material properties. The development of advanced characterization techniques that allow for in situ monitoring of these reactions in real-time is a significant research frontier.

One powerful technique is fluorescence spectroscopy . By introducing fluorescent probes or using the intrinsic fluorescence of the fluorene molecules themselves, researchers can track the progress of chemical reactions, such as the curing of epoxy resins or the formation of polymer networks. scilit.com Changes in the fluorescence emission spectra, intensity, and lifetime can provide detailed information about the local chemical environment, molecular mobility, and the extent of the reaction. scilit.comacs.org

Other advanced spectroscopic techniques are also vital for characterizing the intermediates and final products of fluorene chemistry:

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy : These are fundamental tools for confirming the chemical structures of newly synthesized fluorene derivatives. nih.govmdpi.com

Dynamic Light Scattering (DLS) : This technique is used to analyze the size and distribution of fluorene-based nanoparticles or aggregates in solution, which is critical for applications in nanoscience. acs.org

Raman Spectroscopy : Provides complementary vibrational information to FTIR and is particularly useful for studying the structure of conjugated systems and their organization in thin films. acs.org

These methods, especially when used in combination, provide a comprehensive picture of the reaction dynamics and the structure-property relationships of the resulting materials.

Computational Design of Next-Generation Fluorene-Based Materials

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for accelerating the discovery of new materials. nih.gov By modeling fluorene-based molecules in silico, researchers can predict their electronic and optical properties before undertaking complex and time-consuming synthesis. rsc.org This predictive power allows for the rational design of materials with specific functionalities.

DFT studies on fluorene derivatives typically focus on several key parameters that are critical for applications in organic electronics:

Frontier Molecular Orbitals (HOMO/LUMO) : The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the charge injection and transport properties of a material, which is crucial for devices like OLEDs and solar cells. rsc.org

Triplet Energy (ET) : For OLED applications, the host material must have a high triplet energy to efficiently confine the excitation on the phosphorescent guest emitter. DFT is used to calculate ET and screen for promising host candidates. rsc.org

Reorganization Energy : This parameter relates to the energy required to distort the molecular geometry upon charge addition or removal. A low reorganization energy is desirable for efficient charge transport. rsc.org

Nonlinear Optical (NLO) Properties : Calculations of polarizability and hyperpolarizability can identify molecules with significant NLO responses, which are valuable for technologies in photonics and telecommunications. nih.gov

The synergy between computational design and experimental synthesis creates a powerful feedback loop, enabling the rapid development of next-generation materials with optimized performance.

Table 1: Computational Parameters Investigated in Fluorene-Based Materials This table is interactive. You can sort and filter the data.

| Parameter | Description | Application Relevance |

|---|---|---|

| Triplet Energy (ET) | The energy difference between the ground singlet state and the lowest triplet state. | Crucial for designing host materials in Phosphorescent OLEDs (PhOLEDs) to ensure efficient energy transfer to the emitter. rsc.org |

| Frontier Orbital Energies (HOMO/LUMO) | Energy levels of the highest occupied and lowest unoccupied molecular orbitals. | Determines charge injection barriers, redox stability, and the energy band alignment in electronic devices. rsc.org |

| Reorganization Energy | The energy cost associated with geometric relaxation upon a change in charge state. | A lower value indicates faster charge transfer rates, leading to higher charge mobility in transistors and solar cells. rsc.org |

| Absorption Spectra | The range and intensity of light a molecule absorbs. | Important for designing materials for solar cells (broad absorption) and photodetectors. rsc.org |

| Nonlinear Optical (NLO) Properties | The molecule's response to a strong electromagnetic field, described by polarizability and hyperpolarizability. | Identifies candidates for applications in optical switching, frequency conversion, and other photonic technologies. nih.gov |

Interdisciplinary Research with Soft Matter and Nanoscience

The versatility of the fluorene scaffold makes it an ideal building block for materials at the interface of chemistry, physics, and biology. Interdisciplinary research is leveraging fluorene's properties in the fields of soft matter and nanoscience to create functional systems with novel capabilities.

In soft matter , fluorene derivatives are extensively used to synthesize π-conjugated polymers and oligomers. tue.nl These materials combine the processability of polymers with the electronic properties of semiconductors. Key research directions include:

Organic Light-Emitting Diodes (OLEDs) : Fluorene-based polymers are known for their high photoluminescence quantum yields, particularly in the blue region of the spectrum, making them attractive for display and lighting applications. researchgate.netnwpu.edu.cn

Chemical Sensors : The fluorescence of fluorene polymers can be quenched or enhanced upon interaction with specific analytes. This property is exploited to develop highly sensitive sensors for detecting explosives like 2,4,6-trinitrophenol (TNP) in aqueous media. acs.org

In nanoscience , fluorene molecules are used to construct highly ordered nanostructures:

Self-Assembled Monolayers (SAMs) : Fluorene derivatives with appropriate anchoring groups (e.g., phosphonic acids) can form ultrathin, ordered layers on conductive substrates. nih.gov These SAMs can function as efficient electron-transporting layers in perovskite solar cells, passivating defects and improving device performance. nih.gov

Supramolecular Organization : The planar structure of the fluorene unit promotes self-assembly through π-π stacking. researchgate.net Controlling this organization is key to tuning the optical and electronic properties of the bulk material and is a central theme in the field. tue.nl

The integration of fluorene chemistry with these fields is paving the way for advanced technologies ranging from next-generation photovoltaics to ultrasensitive diagnostic tools.

Table 2: Applications of Fluorene Derivatives in Nanoscience and Soft Matter This table is interactive. You can sort and filter the data.

| Application Area | Material Type | Key Findings & Research Focus |

|---|---|---|

| Organic Electronics | Conjugated Polymers, Oligomers | Used as blue-emissive materials in OLEDs due to high efficiency and thermal stability. researchgate.netnwpu.edu.cn |

| Photovoltaics | Self-Assembled Monolayers (SAMs) | Act as electron-transporting materials in perovskite solar cells, improving efficiency and stability. nih.gov |

| Chemical Sensing | Conjugated Polymers | Enable highly sensitive and selective detection of explosives (e.g., TNP) via fluorescence quenching. acs.org |

| Supramolecular Chemistry | Monomers, Polymers | The planar fluorene core facilitates self-assembly via π-π stacking, influencing the material's bulk properties. researchgate.nettue.nl |

| Biophotonics | Water-Soluble Polymers | Functionalization at the C9-position can render polymers water-soluble for applications in biological imaging and sensing. researchgate.net |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structure of 9-hydroxy-9H-fluorene-1-carboxylic acid in purified samples?

- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) and mass spectrometry (MS). FTIR should show a broad hydroxyl (O–H) peak at ~3379 cm⁻¹ and a carbonyl (C=O) peak at ~1707 cm⁻¹, consistent with carboxylic acid functionality . MS analysis should yield a molecular ion at m/z 226, with characteristic fragmentation ions at m/z 197 ([M–CHO]⁺) and 169 ([M–C₂HO₂]⁺) to confirm the structure .

Q. How should researchers handle and store 9-hydroxy-9H-fluorene-1-carboxylic acid to ensure stability during experiments?

- Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light and moisture. Avoid long-term storage due to potential degradation; monitor purity via HPLC before critical experiments. Use personal protective equipment (PPE) including N95 masks, gloves, and eye protection during handling .

Q. What synthetic routes are commonly used for 9-hydroxy-9H-fluorene-1-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesize via oxidation of fluorene derivatives or carboxylation of hydroxyl-substituted intermediates. Optimize yields by controlling reaction temperature (e.g., 196–198°C for precursor crystallization) and using catalysts like Pd/C for selective hydrogenation . Monitor reaction progress with thin-layer chromatography (TLC) or LC-MS.

Advanced Research Questions

Q. How can researchers resolve discrepancies in mass spectral data when analyzing degradation products of 9-hydroxy-9H-fluorene-1-carboxylic acid?

- Methodological Answer : Compare observed fragments with reference standards. For example, if m/z 193 ([M–CH₃O]⁺) is detected instead of m/z 197, consider contamination with 9-fluorene-1-carboxylic acid (m/z 224) and validate using high-resolution MS (HRMS) . Cross-reference with biodegradation studies under varying pH conditions to identify pathway-specific metabolites .

Q. What chromatographic strategies differentiate 9-hydroxy-9H-fluorene-1-carboxylic acid from structural isomers?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient. The compound elutes at ~7.7 minutes under conditions described in biodegradation studies . For isomers like 9-fluorenone-2-carboxylic acid, employ GC-MS with a DB-5 column and compare retention times (e.g., 15.3 minutes for the non-hydroxylated analog) .

Q. How does environmental pH influence the metabolic pathways of 9-hydroxy-9H-fluorene-1-carboxylic acid in biodegradation studies?